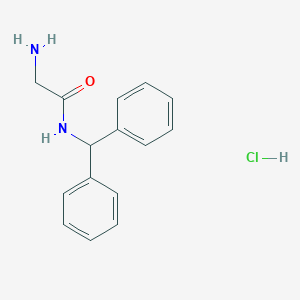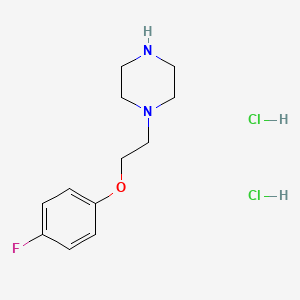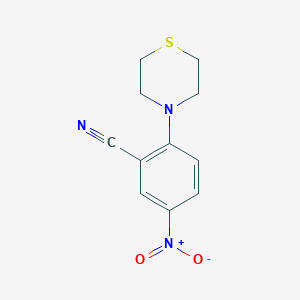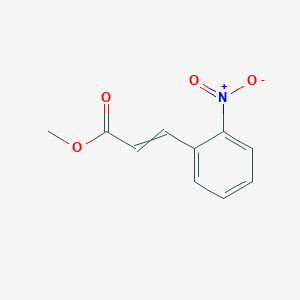
2-(2-Iodophenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenoxy)-N-isopropylacetamide is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to an isopropylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-N-isopropylacetamide typically involves the reaction of 2-iodophenol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-iodophenoxyacetyl chloride: 2-iodophenol is reacted with thionyl chloride to form 2-iodophenoxyacetyl chloride.
Amidation: The 2-iodophenoxyacetyl chloride is then reacted with isopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodophenoxy)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the amide group.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetamides.
Oxidation Reactions: Products include phenoxyquinones.
Reduction Reactions: Products include reduced amides and alcohols.
Applications De Recherche Scientifique
2-(2-Iodophenoxy)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic and photophysical properties.
Radiopharmaceuticals: Due to the presence of the iodine atom, it can be used in the synthesis of radiolabeled compounds for imaging studies.
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenoxy)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The phenoxy group can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Iodophenoxy)benzylamine: Similar structure but with a benzylamine moiety instead of an isopropylacetamide group.
2-(2-Iodophenoxy)ethanol: Contains an ethanol group instead of an isopropylacetamide group.
2-(2-Iodophenoxy)acetic acid: Features an acetic acid group instead of an isopropylacetamide group.
Uniqueness
2-(2-Iodophenoxy)-N-isopropylacetamide is unique due to the combination of the iodine-substituted phenoxy group and the isopropylacetamide moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propriétés
IUPAC Name |
2-(2-iodophenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVZTQPKGMRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7857231.png)
![2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate](/img/structure/B7857233.png)



![6-[4-(3-Hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7857258.png)



